molecular formula C74H97N15O15S2 B10848279 Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF

Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF

Cat. No.: B10848279
M. Wt: 1500.8 g/mol
InChI Key: CLYXKNIFFVWQGI-HXVVHKOFSA-N
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Description

Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is designed to have enhanced stability and selectivity for somatostatin receptors, making it a valuable tool in scientific research and potential therapeutic applications .

Preparation Methods

The synthesis of Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF involves multiple steps, including the substitution of specific amino acids to enhance its binding affinity and selectivity. The preparation typically starts with the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like HBTU and DIPEA, and the final product is cleaved from the resin using a mixture of TFA, water, and scavengers .

Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure consistency and efficiency. Purification of the final product is achieved through high-performance liquid chromatography (HPLC), and the identity and purity are confirmed using mass spectrometry and NMR spectroscopy .

Chemical Reactions Analysis

Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild oxidizing or reducing agents, appropriate solvents, and controlled temperatures to prevent degradation of the peptide. Major products formed from these reactions include modified peptides with altered biological activity or stability .

Scientific Research Applications

Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF has a wide range of scientific research applications:

Mechanism of Action

Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 1 (SSTR1). Upon binding, it inhibits the activity of adenylyl cyclase, reducing the levels of cyclic AMP (cAMP) and subsequently decreasing the secretion of various hormones and neurotransmitters. This compound also stimulates phosphotyrosine phosphatase and Na+/H+ exchanger activities, contributing to its regulatory effects on cell proliferation and neurotransmission .

Comparison with Similar Compounds

Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF is unique due to its specific amino acid substitutions, which enhance its binding affinity and selectivity for somatostatin receptors. Similar compounds include:

These analogs are used to study the structure-activity relationships of somatostatin peptides and to develop more effective therapeutic agents .

Properties

Molecular Formula

C74H97N15O15S2

Molecular Weight

1500.8 g/mol

IUPAC Name

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxamide

InChI

InChI=1S/C74H97N15O15S2/c1-41(2)78-36-48-24-22-46(23-25-48)33-57-70(100)88-62(42(3)91)73(103)85-58(34-47-26-28-50(93)29-27-47)71(101)89-63(43(4)92)74(104)86-60(38-90)72(102)87-61(64(77)94)40-106-105-39-52(76)65(95)80-54(21-13-14-30-75)66(96)81-55(31-44-15-7-5-8-16-44)67(97)82-56(32-45-17-9-6-10-18-45)68(98)84-59(69(99)83-57)35-49-37-79-53-20-12-11-19-51(49)53/h5-12,15-20,22-29,37,41-43,52,54-63,78-79,90-93H,13-14,21,30-36,38-40,75-76H2,1-4H3,(H2,77,94)(H,80,95)(H,81,96)(H,82,97)(H,83,99)(H,84,98)(H,85,103)(H,86,104)(H,87,102)(H,88,100)(H,89,101)/t42-,43-,52-,54-,55-,56+,57+,58+,59+,60+,61+,62-,63-/m1/s1

InChI Key

CLYXKNIFFVWQGI-HXVVHKOFSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)N)CO)[C@@H](C)O)CC7=CC=C(C=C7)O)O

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)N)CO)C(C)O)CC7=CC=C(C=C7)O)C(C)O

Origin of Product

United States

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